3-Ethynyl-1,1-difluorocycloheptane

Description

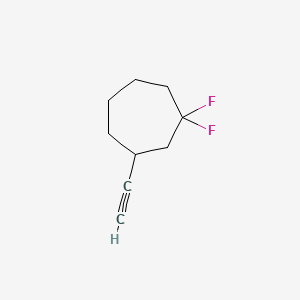

3-Ethynyl-1,1-difluorocycloheptane is a fluorinated cycloalkane derivative featuring a seven-membered saturated carbon ring with two fluorine atoms at the 1-position and an ethynyl (C≡CH) group at the 3-position. While specific data on its synthesis, physical properties (e.g., boiling point, solubility), and CAS number are unavailable in the provided evidence, its structural attributes suggest reactivity patterns influenced by ring strain, fluorine-induced polarity, and ethynyl group participation in click chemistry or cross-coupling reactions.

Properties

Molecular Formula |

C9H12F2 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-ethynyl-1,1-difluorocycloheptane |

InChI |

InChI=1S/C9H12F2/c1-2-8-5-3-4-6-9(10,11)7-8/h1,8H,3-7H2 |

InChI Key |

COMQYIMHHACPQR-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CCCCC(C1)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1,1-difluorocycloheptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cycloheptane derivative with ethynylating agents in the presence of a fluorinating reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the stability of intermediates and the final product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-1,1-difluorocycloheptane undergoes several types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products:

Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)

Reduction: Alkenes, alkanes

Substitution: Various substituted cycloheptane derivatives

Scientific Research Applications

3-Ethynyl-1,1-difluorocycloheptane has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1,1-difluorocycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the fluorine atoms can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

3-Ethynyl-1,1-difluorocycloheptane vs. 3-Ethynyl-1,1'-biphenyl (CAS 58650-11-6)

- Backbone :

- Substituents :

- Both compounds share an ethynyl group, but the cycloheptane derivative includes two fluorine atoms, absent in the biphenyl analog.

- Molecular Weight :

- Reactivity :

- The ethynyl group in the biphenyl compound may engage in π-π stacking interactions, whereas the cycloheptane’s ethynyl group is more accessible for alkyne-specific reactions (e.g., Huisgen cycloaddition).

This compound vs. 1-Fluoronaphthalene (CAS Not Provided)

- Fluorine Substitution :

- Applications :

- Fluoronaphthalene derivatives are often used in organic electronics, while fluorinated cycloalkanes may serve as bioisosteres or polarity modulators in drug design.

Physical and Chemical Properties

Research Implications and Gaps

- The cycloheptane derivative’s combination of fluorine and ethynyl groups warrants further study into its synthetic utility, particularly in fluorophilic environments or as a precursor for strained intermediates.

- Comparative toxicity studies between aliphatic and aromatic fluorinated ethynyl compounds are needed to assess environmental and health impacts.

Biological Activity

3-Ethynyl-1,1-difluorocycloheptane is a synthetic organic compound that has attracted attention due to its unique structural features and promising biological activities. This article delves into its biological activity, highlighting its antibacterial, antiviral, and potential antitumor properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 158.2 g/mol. Its structure consists of a cycloheptane ring substituted with an ethynyl group and two fluorine atoms at the first carbon. This unique arrangement contributes to its stability and reactivity, making it suitable for various applications in medicinal chemistry.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against several bacterial strains. Notably, it has shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that the compound may inhibit bacterial growth through mechanisms that require further investigation.

Antiviral Activity

In addition to its antibacterial properties, this compound demonstrates antiviral effects against viruses such as:

- Herpes simplex virus

- Influenza virus

Preliminary studies indicate that the compound may interfere with viral replication or entry into host cells, although the exact mechanisms remain to be elucidated.

Antitumor Potential

Emerging research suggests that this compound may possess antitumor properties. It has been observed to induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent. Further studies are necessary to explore its efficacy and safety in clinical settings.

The biological activity of this compound is thought to stem from its ability to interact with biological targets through covalent bonding with nucleophilic sites. This interaction may inhibit enzyme activity and disrupt cellular processes critical for bacterial and viral survival.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound. Below are summarized findings from notable research:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antibacterial effects | Demonstrated significant inhibition of Staphylococcus aureus and E. coli growth. |

| Study 2 | Assess antiviral properties | Showed effective inhibition of herpes simplex virus replication in vitro. |

| Study 3 | Investigate antitumor effects | Induced apoptosis in specific cancer cell lines; further clinical trials needed. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethynyl-1,1-difluorocycloheptane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling between 1,1-difluorocycloheptene and a terminal alkyne precursor. Key factors include:

- Catalyst selection (e.g., Pd(PPh₃)₂Cl₂/CuI vs. ligand-free systems).

- Solvent optimization (polar aprotic solvents like DMF or THF improve regioselectivity).

- Temperature control (50–80°C balances reaction rate and side-product formation).

Post-synthesis, distillation under reduced pressure (20–30 mbar) is critical to isolate the volatile product. Yield improvements (≥60%) are achievable with Schlenk-line techniques to exclude moisture .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (δ ≈ -120 to -140 ppm for CF₂ groups).

- ¹H NMR : Ethynyl protons appear as a singlet (δ ~2.5–3.0 ppm).

- IR Spectroscopy : C≡C stretch (~2100 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).

- GC-MS : Confirms molecular ion ([M]⁺ at m/z 170) and fragmentation patterns.

- X-ray crystallography : Resolves spatial arrangement of the strained cycloheptane ring .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites.

- Transition-State Modeling : Use Gaussian or ORCA to model activation barriers for cycloadditions (e.g., Huisgen reactions).

- Solvent Effects : Apply COSMO-RS to simulate solvent interactions.

Example: Ethynyl groups exhibit higher reactivity at the β-carbon due to electron-withdrawing CF₂ groups stabilizing transition states .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR shifts or unexpected reaction outcomes)?

- Methodological Answer :

- Cross-Validation : Compare NMR data with DEPT-135 and HSQC to confirm assignments.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track reaction pathways.

- Statistical Analysis : Apply Grubbs’ test to identify outliers in kinetic studies.

- Collaborative Peer Review : Share raw data via platforms like Zenodo for independent verification .

Q. How does the steric strain of the cycloheptane ring influence the compound’s reactivity in catalytic applications?

- Methodological Answer :

- Conformational Analysis : Use molecular mechanics (MMFF94) to assess ring strain.

- Catalytic Screening : Test cross-coupling reactions (e.g., Suzuki-Miyaura) under varying ring sizes.

- Kinetic Isotope Effects (KIE) : Compare k_H/k_D for C-H activation steps.

Note: The seven-membered ring introduces torsional strain, reducing catalytic turnover but enhancing selectivity in Diels-Alder reactions .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) predictions and experimental reactivity data?

- Methodological Answer :

- Benchmarking : Validate DFT functionals (e.g., B3LYP vs. M06-2X) against experimental enthalpies.

- Implicit/Explicit Solvent Models : Adjust for solvent polarity discrepancies.

- Post-Hoc Corrections : Apply empirical scaling factors to vibrational frequencies.

Example: Overestimated activation energies may arise from neglecting solvent-assisted proton transfers .

Application-Oriented Questions

Q. What are the design principles for incorporating this compound into bioactive molecules?

- Methodological Answer :

- Bioisosterism : Replace tert-butyl groups with CF₂-cycloheptane to enhance metabolic stability.

- SAR Studies : Synthesize analogs with varied substituents (e.g., nitro, amino) to map pharmacophore regions.

- In Silico Docking : Use AutoDock Vina to predict binding affinities for kinase targets.

Current research highlights potential in fluorinated kinase inhibitors due to improved membrane permeability .

Methodological Best Practices

Q. What precautions are necessary for handling this compound in air-sensitive reactions?

- Methodological Answer :

- Storage : Keep under argon at -20°C to prevent polymerization.

- Quenching : Use aqueous NH₄Cl to neutralize residual catalysts.

- Safety Protocols : Monitor for HF release during hydrolysis (pH paper or fluoride-selective electrodes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.